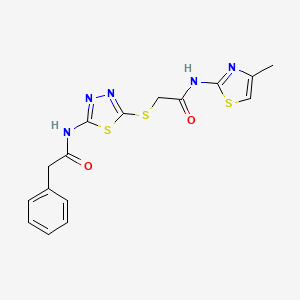

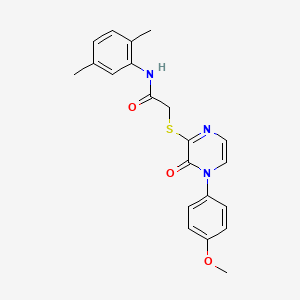

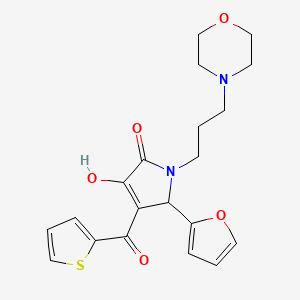

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-Methoxyphenyl)propionic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .

Synthesis Analysis

A novel mono-isoxazole was synthesized from ®-Carvone and O -methoxy-benzaldoxime, via a [3+2] cycloaddition reaction . The newly obtained mono-isoxazole has been fully characterized by HRMS and NMR spectroscopy .Molecular Structure Analysis

The molecular formula of “3-(2-Methoxyphenyl)propionic acid” is C10H12O3 . The InChI Key is XSZSNLOPIWWFHS-UHFFFAOYSA-N .Chemical Reactions Analysis

The “3-(2-methoxyphenyl)-isoxazole-carvone (MIC)” was studied for its anti-corrosion effect on carbon steel in 1 M HCl at 298 K . The study was carried out using weight loss, electrochemical tests and surface analysis .Physical And Chemical Properties Analysis

The appearance of “3-(2-Methoxyphenyl)propionic acid” is white to cream . It comes in the form of crystals or powder or crystalline powder . The melting point is between 83.5-89.5°C .Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, compounds with similar structures have been pivotal in the development of drugs such as Atorvastatin (a cholesterol-lowering agent) and Sunitinib (a tyrosine kinase inhibitor used in cancer treatment) . Researchers explore the potential of our compound as a lead structure for novel drug candidates.

Antimalarial Agents

Pyrrolin-4-ones, including derivatives of pyrrole-3-carboxylic acids, exhibit antimalarial activity. Our compound’s structural features make it a candidate for further investigation in this context .

HIV-1 Protease Inhibition

Certain pyrrolin-4-ones have demonstrated inhibitory activity against HIV-1 protease. Researchers may explore our compound’s potential in this area .

Organic Synthesis and Cyclization Reactions

The cyclization of α-amino ynones and three-component reactions involving 2,3-diketo esters, amines, and ketones have shown significant scope. Additionally, ring-opening cyclization of cyclopropyl ketones with primary amines (catalyzed by Ni(II) or chiral Sc(III) complexes) is an interesting approach .

Precursors to Pyrrolin-4-ones

1,3-Dicarbonyl compounds and their enamines serve as precursors to pyrrolin-4-ones. Oxidative cyclization of β-enaminones and Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines are well-studied methods .

Iodine-Promoted Cyclization

Iodine-promoted cyclization of enaminone with aryl methyl ketones has been demonstrated as a useful method for synthesizing pyrrolin-4-ones .

For additional details, you can refer to the original research article here . If you have any specific questions or need further information, feel free to ask! 😊

Safety and Hazards

properties

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-20(2)19(22)25-12-8-9-14-17(10-12)24-11-15(18(14)21)13-6-4-5-7-16(13)23-3/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXWPLAQZYCPNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776588.png)

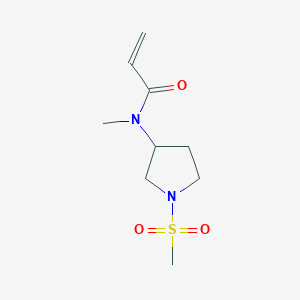

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2776589.png)

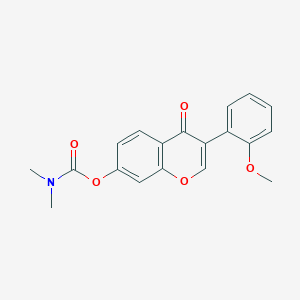

![(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2776591.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2776597.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2776598.png)

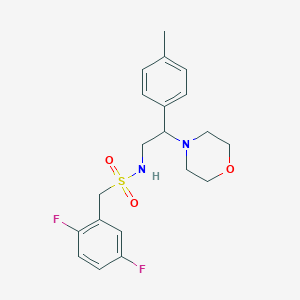

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2776599.png)